Home > Products > Screening Compounds P2233 > N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide - 902507-59-9

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Catalog Number: EVT-2501967
CAS Number: 902507-59-9
Molecular Formula: C22H19F2N3O2
Molecular Weight: 395.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with significant implications in scientific research. Its molecular formula is C22H20F2N3O2C_{22}H_{20}F_{2}N_{3}O_{2} and it has a molecular weight of approximately 377.419 g/mol. The compound is characterized by its high purity, typically around 95%, making it suitable for various research applications.

Source

This compound is cataloged in chemical databases such as PubChem and BenchChem, where detailed information regarding its properties and applications can be found. It is synthesized and supplied for research purposes, particularly in the fields of medicinal chemistry and pharmacology .

Classification

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide belongs to the class of organic compounds known as tetracyclic compounds. It also falls under the category of carboxamides due to the presence of the carboxamide functional group in its structure.

Synthesis Analysis

Methods

The synthesis of N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide typically involves multi-step organic reactions that may include cyclization and functional group modifications.

Technical Details

The synthesis may start with suitable precursors that contain the difluorophenyl group and proceed through a series of reactions such as:

  • Amination: Introducing the amine functional group.
  • Cyclization: Forming the tetracyclic structure through cyclization reactions.
  • Carboxylation: Adding the carboxamide group to complete the synthesis.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide features a complex tetracyclic framework with multiple functional groups.

Data

Key structural data includes:

  • InChI: InChI=1S/C22H20F2N3O2/c23-15-5-1-6-16(12-15)25-22(27)18-11-14-10-13-4-2-8-26-9-3-7-17(19(13)26)20(14)28-21(18)24/h1,5-6,10-12,24H,2-4,7-9H2,(H,25,27)

    This provides a unique identifier for the compound's structure in chemical databases.
Chemical Reactions Analysis

Reactions

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide can undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions leading to the formation of corresponding acids and amines.
  2. Reduction: Potential reduction of imine functionalities to amines.
  3. Substitution Reactions: The fluorine atoms can be replaced under certain conditions to modify biological activity.

Technical Details

These reactions require specific conditions and catalysts to achieve desired outcomes without degrading the tetracyclic structure.

Mechanism of Action

Process

The primary target of N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is the H+/K+ ATPase enzyme (proton pump).

Data

The mechanism involves:

  1. Inhibition: Acting as a potassium competitive acid blocker (P-CAB).
  2. Gastric Acid Secretion Reduction: This inhibition leads to decreased gastric acid secretion which is crucial for treating conditions like gastroesophageal reflux disease.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

PropertyValue
Molecular Weight377.419 g/mol
Purity≥ 95%
AppearanceCrystalline solid

Chemical Properties

Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of functional groups.

Applications

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has several scientific applications:

  1. Pharmacological Research: Investigated for its potential use in treating gastric acid-related disorders.
  2. Medicinal Chemistry: Studied for modifications that enhance efficacy or reduce side effects.
  3. Biochemical Studies: Used in studies related to enzyme inhibition mechanisms and drug interactions.

This compound represents a significant area of interest in drug development due to its unique structural characteristics and biological activity profile.

Properties

CAS Number

902507-59-9

Product Name

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

IUPAC Name

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Molecular Formula

C22H19F2N3O2

Molecular Weight

395.41

InChI

InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)

InChI Key

GPPTYONANQKWPR-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.